4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzyloxy group attached to a bicyclo[4.2.0]octa-1,3,5-triene core, which is further functionalized with a carboxylic acid group. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, efficient catalysts for nucleophilic substitution, and controlled conditions for carboxylation.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the benzyloxy and carboxylic acid groups, making it less functionalized.
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: Similar structure but lacks the benzyloxy group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Contains methoxy groups instead of the benzyloxy group.
Uniqueness
4-(Benzyloxy)bicyclo[420]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-phenylmethoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c17-16(18)15-8-12-6-7-13(9-14(12)15)19-10-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,17,18) |
InChI Key |
KWVXBOJKIXMLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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